Methisazone
Overview
Description
Methisazone is an antiviral drug that works by inhibiting mRNA and protein synthesis, especially in pox viruses .
Synthesis Analysis
Methisazone has been shown to interact with enzymes 5R7Z, 5R80, and 5R81 with dock score values of -7.542, -6.829, and -6.928, respectively . It’s a thiosemicarbazone that inhibits the synthesis of structural viral proteins and interrupts viral assembly in pox viruses .Molecular Structure Analysis
The molecular formula of Methisazone is C10H10N4OS and its molecular weight is 234.28 . The percent composition is C 51.27%, H 4.30%, N 23.91%, O 6.83%, S 13.68% .Chemical Reactions Analysis
Each molecule of Methisazone reacts with eight atoms of iodine . The mechanism of this reaction has been discussed in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Methisazone are described in the literature . Iodimetric titration is suggested as being the most convenient method of assay .Scientific Research Applications
Antiviral Activity
Methisazone, also known as N-Methylisatin-β-thiosemicarbazone, has been recognized for its antiviral properties. It is notably effective in vitro and in humans against various viruses. For instance, it has shown activity in cell cultures by inhibiting the synthesis of a "late" structural protein in vaccinia-infected cells, thus preventing the assembly of complete infectious virus particles (Brainerd, Hanna, & Jawetz, 1967). Additionally, methisazone has been found to inhibit the multiplication of several types of adenoviruses (Bauer & Apostolov, 1966), and it affects the reverse transcriptase activity and cytopathic effect of RNA slow viruses like Visna and Progressive Pneumonia Virus (Haase & Levinson, 1973).
Suppression of Immune Responses
Research has indicated that methisazone can suppress immune responses. For example, it was tested for its effect on immune responses to sheep erythrocytes and on hemopoietic colony-forming cell responses in mice, showing suppressive activity in both systems (Mcneill, Fleming, McClure, & Killen, 1972).
Prophylaxis and Treatment of Viral Infections
Methisazone has been used in the prophylaxis and treatment of viral infections like smallpox and chickenpox. Clinical trials have shown its effectiveness in preventing serious diseases when administered soon after exposure to smallpox (Reed, Brody, Sperry, & Sever, 1966). It was also used for treating complications following smallpox vaccination, such as ectopic primary lesions and eczema vaccinatum, with some evidence of accelerating healing (Jaroszyńska-Weinberger, 1970).
Effect on Hemopoietic Colony Formation
In vitro studies showed that methisazone could inhibit the development of hemopoietic colonies when included in the culture medium, particularly affecting the early stages of colony development (Mcneill, 1972).
Crystal Modification for Pharmaceutical Use
Research into the crystal modification of methisazone by grinding has been conducted to improve its solubility, absorption, and bioavailability, which is critical for its use in pharmaceutical formulations [(Lee & Hersey, 1977)](https://consensus.app/papers/modification-methisazone-grinding-lee/25e13b368bbe52ddba94e3ac0f816036/?utm_source=chatgpt).
Potential in SARS-CoV-2 Prophylaxis and Treatment
Recent studies have explored the potential of Methisazone in the context of SARS-CoV-2. Modified Methisazone compounds have shown promise in in silico docking studies, suggesting a role in inhibiting key proteins involved in the replication of SARS-CoV-2. This research points towards the potential effectiveness of Methisazone and its derivatives for treatment and/or prophylaxis against SARS-CoV-2 (Ahmed Abdelaal Ahmed Mahmoud M Alkhatip et al., 2021).
Mode of Action
Despite its applications, the exact mode of action of methisazone remains unclear. It is believed to act specifically to prevent the synthesis of new virus particles rather than through the depression of normal cellular metabolism. Notably, methisazone does not inhibit the growth of viruses other than vaccinia in cell cultures (Kune, 1964).
Historical Perspectives and Future Potential
Historically, Methisazone played a significant role in the era of antiviral chemotherapy, particularly in the prophylaxis of smallpox. With evolving antiviral strategies, it remains a subject of interest for potential use against various viral infections, including its historical application against poxvirus infections (Neyts & De Clercq, 2003).
Safety And Hazards
Future Directions
Promising data from in silico docking studies of new Methisazone compounds (modified with calcium, iron, magnesium, manganese, or zinc) designed to bind more strongly to key proteins involved in replication of SARS-CoV-2 have been presented . Further studies are warranted to identify whether these compounds may be effective for treatment and/or prophylaxis .
properties
IUPAC Name |
(2-hydroxy-1-methylindol-3-yl)iminothiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUCVNWOZLIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046413, DTXSID10859687 | |
Record name | Methisazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methisazone | |
CAS RN |
1910-68-5, 26153-15-1 | |
Record name | Methisazone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metisazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methisazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |
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Record name | Methisazone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methisazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metisazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHISAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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